molecular formula C6H14O4<br>C6H14O4<br>HOCH2(CH2CH2O)2CH2OH B1682541 Triethylene glycol CAS No. 112-27-6

Triethylene glycol

Cat. No.: B1682541
CAS No.: 112-27-6
M. Wt: 150.17 g/mol
InChI Key: ZIBGPFATKBEMQZ-UHFFFAOYSA-N
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Description

Triethylene glycol is a colorless, odorless, and viscous liquid with the chemical formula C6H14O4. It is a member of the polyethylene glycol family and is known for its hygroscopic properties, meaning it readily absorbs moisture from the environment. This compound is widely used in various industries due to its versatility and unique properties .

Biochemical Analysis

Biochemical Properties

Triethylene glycol plays a significant role in biochemical reactions due to its hygroscopic nature, which allows it to absorb moisture from its surroundings . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . This interaction can lead to the formation of metabolites such as glycoaldehyde and glycolic acid . Additionally, this compound can act as a plasticizer, interacting with proteins and altering their structural properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In dental applications, this compound dimethacrylate, a derivative of this compound, has been observed to induce cytotoxicity in oral melanocytes . This compound can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to suppress intracellular tyrosinase activity and dampen immune responses by reducing cytokine secretion . These effects highlight the potential impact of this compound on cell function and homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. This compound can inhibit or activate enzymes such as alcohol dehydrogenase, leading to the formation of various metabolites . It can also bind to proteins, altering their conformation and function. For instance, this compound’s hygroscopic nature allows it to dehydrate proteins, affecting their stability and activity . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and low volatility, which makes it suitable for long-term experiments . Repeated exposure to this compound vapors has been associated with minor health effects, such as irritation . Studies have shown that this compound can maintain its antimicrobial activity over extended periods, making it effective for air sanitization and disinfection . The stability and degradation of this compound in laboratory settings are crucial factors in its application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a 90-day study with rats, high oral doses of this compound led to decreased body weights and increased kidney weights . At lower doses, the compound was minimally irritating to the skin and eyes . At higher doses, this compound exhibited toxic effects on development, such as decreased fetal weights and delayed skeletal development . These findings underscore the importance of dosage in determining the safety and efficacy of this compound in animal models.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes successive oxidations to form compounds such as glycoaldehyde, glycolic acid, and oxalic acid . These metabolic pathways involve enzymes like alcohol dehydrogenase and aldehyde dehydrogenase . The metabolism of this compound can impact metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for assessing the compound’s biochemical effects and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to be miscible with water and can easily diffuse across cell membranes . This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . The compound’s hygroscopic nature also allows it to dehydrate fluids, influencing its distribution in biological systems .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be found in various cellular compartments, including the cytoplasm and organelles . The compound’s ability to bind to proteins and alter their conformation can affect its activity and function within specific subcellular locations . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylene glycol is commercially produced as a co-product of the oxidation of ethylene at high temperatures in the presence of a silver oxide catalyst. This process yields ethylene oxide, which is then hydrated to produce monoethylene glycol, diethylene glycol, this compound, and tetraethylene glycol .

Industrial Production Methods: The industrial production of this compound involves the following steps:

    Oxidation of Ethylene: Ethylene is oxidized at high temperatures using a silver oxide catalyst to produce ethylene oxide.

    Hydration of Ethylene Oxide: Ethylene oxide is hydrated to form a mixture of glycols, including monoethylene glycol, diethylene glycol, this compound, and tetraethylene glycol.

    Separation and Purification: The mixture is then separated and purified to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triethylene glycol has a wide range of applications in scientific research and various industries:

Mechanism of Action

Triethylene glycol exerts its effects primarily through its hygroscopic properties, allowing it to absorb moisture from the environment. This property makes it effective as a dehydration agent in natural gas processing and as a component in humidity control systems. Additionally, its solvent properties enable it to dissolve various compounds, enhancing the solubility and stability of formulations .

Comparison with Similar Compounds

Triethylene glycol is part of the polyethylene glycol family, which includes similar compounds such as:

    Ethylene glycol (C2H6O2): A simpler glycol with two hydroxyl groups.

    Diethylene glycol (C4H10O3): Contains two ethylene glycol units.

    Tetraethylene glycol (C8H18O5): Composed of four ethylene glycol units.

Uniqueness: this compound’s unique combination of hygroscopic properties, low volatility, and solvent capabilities make it particularly valuable in applications requiring moisture control, heat transfer, and solubility enhancement. Its higher molecular weight compared to ethylene glycol and diethylene glycol provides it with distinct physical and chemical properties, making it suitable for specific industrial and scientific applications .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2
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InChI Key

ZIBGPFATKBEMQZ-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCO)O
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Molecular Formula

C6H14O4, Array
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DSSTOX Substance ID

DTXSID4021393
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Molecular Weight

150.17 g/mol
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Physical Description

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID.
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C
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Flash Point

330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good
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Density

1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2
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Vapor Pressure

less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02
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Impurities

Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol.
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Color/Form

Colorless liquid

CAS No.

112-27-6
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Melting Point

24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIETHYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Insulin (1.503 g, 0.26 mmoles) was weighed in a round bottom flask equipped with a stir bar. While stirring, DMSO (5 ml) was carefully added and allowed to stir until dissolved. Triethylamine (2.08 mmoles) was added and stirred for 10 minutes. Activated oleate triethylene glycol in minimum amount of DMSO (2 ml) was added carefully all at once and stirred for 3 h at room temperature. The reaction was monitored via HPLC every 30 mins. The conjugate was purified using a preparative HPLC.
Quantity
2.08 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 25 mL schlenk flask with Kontes valve and stirbar under argon 1 (1.67 mmol, 0.423 g) was added and the flask evacuated and backfilled with argon 3×. Anhydrous DMF (12.2 mL) was added via syringe and the solution stirred at rt. Next, anhydrous CsCO3 (3.52 mmol, 1.15 g) was added followed by triethylene glycol ditosylate (0.808 mmol, 0.371 g) and the mixture stirred at rt. The vessel was closed, stirred and heated to 70° C. for ca. 12 h. The reaction was allowed to cool to rt then diluted with ethyl acetate (10 mL), filtered and the solid washed with ethyl acetate (3×100 mL) and filtered. The organic extracts combined and washed with saturated NH4Cl(aq) (25 mL) then washed with brine (3×25 mL) dried over Na2SO4, filtered and the solvent removed by rotovaporation to afford the crude product. Purification by silica plug (ethyl acetate) afforded a white solid (0.464 g; 89% yield). IR (cm−1) 2947, 2884, 1683, 1601, 1476, 1397, 1110; 1H NMR (400 MHz, CDCl3) δ 7.38 (s, 4 H, ArH), 6.13 (s, 4 H, ArCHO2), 4.18 (m, 4 H, ArOCH2—), 4.02 (m, 16 H, OCH2CH2O), 3.84 (m, 4 H, ArOCH2CH2—), 3.78 (s, 4 H, ArOCH2CH2OCH2CH2OCH2CH2OAr), 2.33 (s, 6 H, ArCH3); {1H} 13C NMR (100 MHz, CDCl3) 154.5, 134.2, 130.8, 129.0, 99.1, 76.0, 70.9, 70.5, 65.5, 21.2.
[Compound]
Name
CsCO3
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Triethylene glycol
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Reactant of Route 6
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